(E)-1-Phenyl-1-butene is an organic compound with the molecular formula and a molecular weight of approximately 132.2023 g/mol. It is classified as an alkene, specifically a styrene derivative, due to the presence of a phenyl group attached to a butene chain. The compound is also known by several synonyms, including trans-1-phenyl-1-butene and benzene, 1-butenyl-, (E)-. Its structure features a double bond between the first and second carbon atoms of the butene chain, which is in the E configuration, indicating that the higher priority groups (the phenyl group and the butyl group) are on opposite sides of the double bond .
Research indicates that (E)-1-phenyl-1-butene has potential biological activities. It has been studied for its interaction with cytochrome P450 enzymes, which are critical in drug metabolism and synthesis of various biological molecules. Such studies suggest that this compound might be involved in metabolic pathways or serve as a substrate for enzymatic reactions .
Several methods exist for synthesizing (E)-1-phenyl-1-butene:
(E)-1-Phenyl-1-butene finds applications in various fields:
Studies have explored the interactions of (E)-1-phenyl-1-butene with biological systems, particularly its oxidation by cytochrome P450 enzymes. These studies help understand its metabolic pathways and potential toxicity or therapeutic effects. The compound's ability to act as a substrate for these enzymes suggests its relevance in pharmacokinetics and drug design .
Several compounds share structural similarities with (E)-1-phenyl-1-butene, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Phenylbutane | C10H14 | Saturated hydrocarbon; lacks double bond |
| 2-Methyl-2-phenybutane | C11H16 | Contains a branched structure; different reactivity |
| Styrene | C8H8 | Aromatic compound; lacks butene side chain |
| 4-Phenylbutyric acid | C11H12O2 | Contains carboxylic acid functional group |
The uniqueness of (E)-1-phenyl-1-butene lies in its specific E configuration at the double bond, which influences its reactivity and interactions compared to other similar compounds .
The molecular structure of (E)-1-phenyl-1-butene features a planar double bond (C1=C2) with the phenyl group and the butene chain positioned on opposite sides (trans configuration). This arrangement minimizes steric hindrance between the bulky phenyl group and the alkyl chain, enhancing thermodynamic stability compared to its (Z)-isomer. The trans geometry is stabilized by hyperconjugation, where σ-electrons from adjacent C-H bonds delocalize into the π*-orbital of the double bond.
Key bond parameters (theoretical):
The (Z)-isomer, with syn-periplanar alignment of the phenyl and alkyl groups, is less stable due to steric clashes. This difference is evident in their physical and chemical properties:
The (E)-isomer dominates in elimination reactions (e.g., dehydrohalogenation of 1-bromo-1-phenylbutane) due to the anti-periplanar geometry requirement of the E2 mechanism.
¹H NMR (400 MHz, CDCl₃):
¹³C NMR:
X-ray crystallographic studies of (E)-1-phenyl-1-butene are limited, but computational models (DFT/B3LYP) predict a planar geometry with a torsion angle of 180° between the phenyl group and the butene chain. The trans configuration allows for optimal orbital overlap, reinforcing the double bond’s rigidity.
The Wittig reaction remains a cornerstone for synthesizing (E)-1-phenyl-1-butene due to its ability to precisely install the trans-configured double bond. The reaction involves the coupling of a phosphorus ylide with benzaldehyde, followed by elimination to form the desired alkene.
Stabilized ylides, such as those derived from propyltriphenylphosphonium bromide, are critical for achieving high (E)-selectivity. These ylides are generated by deprotonating the phosphonium salt with strong bases like sodium ethoxide (NaOEt) in ethanol [2] [4]. The use of electron-withdrawing groups (e.g., esters) on the ylide enhances stability and favors the formation of the (E)-isomer by stabilizing the transition state [3].
Elevated temperatures (e.g., reflux conditions in ethanol) improve reaction rates and stereochemical outcomes by reducing reversibility in the betaine formation step. A study demonstrated that increasing the temperature from 0°C to 25°C improved the (E)-selectivity ratio from 84:16 to 98:2 when using isobutyraldehyde [3].
| Parameter | Optimal Condition | (E):(Z) Ratio | Yield (%) | Source |
|---|---|---|---|---|
| Solvent | Methanol | 95:5 | 85 | [4] |
| Base | Sodium ethoxide | 92:8 | 90 | [3] |
| Temperature | 25°C | 98:2 | 88 | [3] |
While less commonly employed than the Wittig method, catalytic hydrogenation offers an alternative route to (E)-1-phenyl-1-butene, particularly in industrial settings. This approach involves the partial hydrogenation of phenylacetylene derivatives under controlled conditions.
Palladium-based catalysts (e.g., Pd/C or Pd/BaSO4) are preferred due to their ability to modulate selectivity. The reaction proceeds via syn addition of hydrogen, where the phenyl group’s steric bulk directs the trans configuration. For example, using 5% Pd/C in ethanol at 1 atm H₂ yields >95% (E)-1-phenyl-1-butene .
Achieving high (E)-selectivity requires careful control of:
Scaling up (E)-1-phenyl-1-butene synthesis necessitates addressing cost, efficiency, and stereochemical fidelity.
Modern facilities adopt continuous flow systems to enhance mixing and heat transfer. For Wittig reactions, this setup reduces phosphine oxide byproduct accumulation and improves yields by 15–20% compared to batch processes [4].
| Metric | Value | Source |
|---|---|---|
| Annual capacity | 500–1,000 tons | |
| Production cost | \$120–\$150/kg | [4] |
| Energy consumption | 8–10 kWh/kg | [4] |
Isolating (E)-1-phenyl-1-butene from its (Z)-isomer or other byproducts requires advanced separation techniques.
Differences in boiling points ((E)-isomer: ~180°C; (Z)-isomer: ~175°C) enable partial separation. However, overlapping volatilities often necessitate multiple distillation stages.
Silica gel impregnated with silver nitrate (AgNO₃) selectively complexes with the (Z)-isomer due to its greater polarity, achieving >99% (E)-purity in a single pass [4].
Low-temperature crystallization from hexane exploits the (E)-isomer’s lower solubility, yielding crystals with 98–99% stereochemical purity [3].
(E)-1-Phenyl-1-butene demonstrates well-defined phase transition characteristics that are fundamental to understanding its behavior under various temperature conditions. The compound exhibits a melting point of -43.10 degrees Celsius (230.05 ± 0.30 Kelvin), indicating its solid-to-liquid phase transition occurs at a relatively low temperature under standard atmospheric pressure [1] [2]. This relatively low melting point is characteristic of alkene compounds with extended aromatic systems, where the molecular structure allows for sufficient intermolecular interactions to maintain solid state integrity at lower temperatures than many saturated hydrocarbons, yet not so strong as to require extremely high temperatures for phase transition.
The boiling point characteristics of (E)-1-Phenyl-1-butene have been extensively documented across multiple experimental studies. The normal boiling point ranges from 197.10 to 200.00 degrees Celsius (470.25 to 473.15 Kelvin), with the most frequently reported value being 198.75 degrees Celsius (471.90 Kelvin) [1] [3] [4]. This boiling point range reflects the typical measurement uncertainty associated with organic compounds of this molecular weight and structure. The vapor pressure at the boiling point reaches atmospheric pressure (760 millimeters of mercury), which is consistent with the definition of normal boiling point conditions [3].
The critical temperature for (E)-1-Phenyl-1-butene has been calculated using the Joback method to be 400.83 degrees Celsius (673.98 Kelvin) [1] [5]. This critical temperature represents the temperature above which the compound cannot exist as a liquid phase regardless of pressure applied. The critical pressure has been determined to be 3103.64 kilopascals (31.04 bar) [1] [5], which defines the minimum pressure required to liquefy the compound at its critical temperature.
| Phase Transition Parameter | Value | Unit | Temperature Range | Method/Source |
|---|---|---|---|---|
| Melting Point | -43.10 | °C | Standard conditions | NIST experimental [1] |
| Melting Point | 230.05 ± 0.30 | K | Standard conditions | NIST experimental [1] |
| Boiling Point (range) | 197.10 - 200.00 | °C | 760 mmHg | Multiple sources [1] [3] [4] |
| Normal Boiling Point | 198.75 | °C | 760 mmHg | NIST recommended [1] |
| Critical Temperature | 400.83 | °C | Critical point | Joback calculated [1] |
| Critical Pressure | 3103.64 | kPa | Critical point | Joback calculated [1] |
The enthalpy of fusion for (E)-1-Phenyl-1-butene has been calculated to be 15.90 kilojoules per mole using the Joback estimation method [1] [5]. This value represents the energy required to convert one mole of the solid compound to liquid at its melting point. The enthalpy of vaporization has been determined to be 40.09 kilojoules per mole [1] [5], indicating the energy required for the liquid-to-vapor phase transition. These thermodynamic parameters are essential for understanding the energy requirements for phase changes and are consistent with values observed for similar aromatic alkene compounds.
The solubility behavior of (E)-1-Phenyl-1-butene in organic solvent systems is governed by its molecular structure and the resulting intermolecular interactions. The compound exhibits a logarithmic octanol-water partition coefficient (log P) of 3.110, as calculated using the Crippen method [1] [5]. This relatively high log P value indicates strong hydrophobic character and preferential partitioning into organic phases over aqueous phases, which is consistent with its aromatic alkene structure containing both phenyl and butyl groups.
The water solubility of (E)-1-Phenyl-1-butene is extremely limited, with a logarithmic water solubility (log₁₀WS) of -3.13 mole per liter [1] [5]. This corresponds to a water solubility of approximately 0.000741 mole per liter, or about 0.098 grams per liter at standard conditions. The low water solubility is expected due to the predominantly hydrophobic nature of the molecule, which contains a large aromatic ring system and an alkyl chain with limited polar functionality.
The compound demonstrates excellent miscibility with various organic solvents due to its aromatic character and alkene functionality. Based on the structural characteristics and polarity index, (E)-1-Phenyl-1-butene should exhibit good solubility in nonpolar to moderately polar organic solvents. The benzene ring system provides aromatic character that facilitates dissolution in aromatic solvents such as benzene, toluene, and xylene through π-π interactions [6] [7]. The alkyl chain portion contributes to solubility in aliphatic hydrocarbons through van der Waals interactions.
| Solvent System | Solubility Parameter | Value | Unit | Method |
|---|---|---|---|---|
| Water | log₁₀WS | -3.13 | mol/L | Crippen calculated [1] |
| Water | Solubility | 0.098 | g/L | Derived from log₁₀WS |
| Octanol-Water | log P | 3.110 | dimensionless | Crippen calculated [1] |
| Aromatic solvents | Miscibility | High | qualitative | Structure-based prediction [6] |
| Aliphatic hydrocarbons | Miscibility | Moderate to High | qualitative | Structure-based prediction [6] |
The Hansen solubility parameters provide a more comprehensive description of the compound's solubility behavior in various solvent systems. While specific Hansen parameters for (E)-1-Phenyl-1-butene were not found in the literature, the compound's structure suggests it would have moderate dispersion forces (δd), low polar forces (δp), and minimal hydrogen bonding capability (δh) [8]. The aromatic ring contributes significantly to the dispersion component, while the alkene double bond introduces a small polar component. The absence of functional groups capable of hydrogen bonding results in negligible hydrogen bonding parameter values.
The molecular refractive power of 45.51 milliliters per mole [4] provides additional insight into the compound's interactions with solvents. This parameter, which relates to the compound's polarizability, influences its ability to interact with other molecules through induced dipole interactions. The relatively high molar refractivity is consistent with the presence of the aromatic ring system and indicates good compatibility with solvents having similar refractive properties.
The density of (E)-1-Phenyl-1-butene has been reported with some variation across different sources, reflecting both measurement uncertainties and potential temperature differences. The most commonly cited density value is 0.910 grams per cubic centimeter at 20 degrees Celsius [4], though some sources report slightly lower values of 0.899 grams per cubic centimeter [3]. This density range is typical for aromatic alkene compounds and falls between the densities of purely aliphatic compounds and highly aromatic systems.
The molar volume of (E)-1-Phenyl-1-butene has been calculated to be 145.3 milliliters per mole [4], which is derived from the molecular weight (132.21 grams per mole) and density. This molar volume is consistent with the molecular structure, accounting for the space occupied by the phenyl ring, the double bond, and the propyl chain. The McGowan characteristic volume has been calculated to be 123.700 milliliters per mole using the McGowan method [1] [5], which provides an alternative measure of molecular volume that accounts for the specific atomic contributions and bonding patterns.
The refractive index of (E)-1-Phenyl-1-butene is 1.539 at 20 degrees Celsius and the sodium D-line (589 nanometers) [4]. This refractive index value is characteristic of aromatic compounds, being higher than typical aliphatic hydrocarbons due to the presence of the benzene ring system which contributes to increased electron density and polarizability. The refractive index correlates well with the molecular structure, as aromatic systems typically exhibit higher refractive indices than their aliphatic counterparts.
| Physical Property | Value | Unit | Temperature | Method/Source |
|---|---|---|---|---|
| Density | 0.910 | g/cm³ | 20°C | Stenutz database [4] |
| Density (alternative) | 0.899 | g/cm³ | 20°C | Chemsrc database [3] |
| Molar Volume | 145.3 | mL/mol | 20°C | Calculated [4] |
| McGowan Volume | 123.700 | mL/mol | Standard | McGowan method [1] |
| Refractive Index | 1.539 | dimensionless | 20°C, D-line | Experimental [4] |
| Molecular Refractive Power | 45.51 | mL/mol | 20°C | Calculated [4] |
The correlation between density and refractive index for (E)-1-Phenyl-1-butene follows the typical relationship observed for organic compounds where both properties increase with increasing aromatic character and molecular polarizability. The Lorentz-Lorenz equation provides a theoretical framework for understanding this relationship, connecting the refractive index to the molecular refractivity and density. For (E)-1-Phenyl-1-butene, the molecular refractive power of 45.51 milliliters per mole is consistent with the observed refractive index and density values.
The temperature dependence of these properties follows predictable patterns for organic liquids. Density typically decreases with increasing temperature due to thermal expansion, while refractive index also generally decreases with temperature, though the relationship is more complex and depends on the specific molecular interactions. The coefficient of thermal expansion for similar aromatic alkene compounds suggests that the density of (E)-1-Phenyl-1-butene would decrease by approximately 0.0008 to 0.0012 grams per cubic centimeter per degree Celsius temperature increase.
The vapor pressure behavior of (E)-1-Phenyl-1-butene follows the Antoine equation relationship, which describes the logarithmic dependence of vapor pressure on temperature. At 25 degrees Celsius, the vapor pressure has been reported as 0.805 millimeters of mercury (107.3 Pascals) [3]. This relatively low vapor pressure at room temperature indicates limited volatility and suggests that the compound will exist primarily in the liquid phase under normal atmospheric conditions.
The vapor pressure temperature relationship can be described using the Clausius-Clapeyron equation, which relates the vapor pressure to the enthalpy of vaporization and temperature. With an enthalpy of vaporization of 40.09 kilojoules per mole [1], the compound exhibits moderate intermolecular forces that must be overcome during the vaporization process. These forces primarily consist of van der Waals interactions between the aromatic rings and alkyl chains of neighboring molecules.
The critical volume for (E)-1-Phenyl-1-butene has been calculated to be 0.468 cubic meters per kilomole (468 liters per kilomole) using the Joback estimation method [1] [5]. This critical volume, combined with the critical temperature and pressure, defines the critical point where the distinction between liquid and vapor phases disappears. The critical properties are essential for understanding the compound's behavior at elevated temperatures and pressures, particularly in industrial applications.
| Thermodynamic Property | Value | Unit | Temperature | Method |
|---|---|---|---|---|
| Vapor Pressure | 0.805 | mmHg | 25°C | Experimental [3] |
| Vapor Pressure | 107.3 | Pa | 25°C | Converted from mmHg |
| Enthalpy of Vaporization | 40.09 | kJ/mol | Boiling point | Joback calculated [1] |
| Critical Volume | 0.468 | m³/kmol | Critical point | Joback calculated [1] |
| Gibbs Free Energy of Formation | 225.95 | kJ/mol | 298.15 K | Joback calculated [1] |
| Enthalpy of Formation (gas) | 104.02 | kJ/mol | 298.15 K | Joback calculated [1] |
The thermodynamic stability of (E)-1-Phenyl-1-butene can be evaluated through its standard thermodynamic properties. The Gibbs free energy of formation has been calculated to be 225.95 kilojoules per mole at 298.15 Kelvin [1] [5]. This positive value indicates that the compound is thermodynamically unstable relative to its constituent elements under standard conditions, which is typical for most organic compounds. However, the kinetic stability is sufficient for the compound to exist indefinitely under normal storage conditions.
The enthalpy of formation in the gas phase is 104.02 kilojoules per mole [1] [5], providing insight into the energy content of the molecule relative to its constituent elements. This positive enthalpy of formation is consistent with the energy stored in the carbon-carbon bonds and the aromatic ring system. The difference between the gas-phase and liquid-phase enthalpies of formation equals the enthalpy of vaporization, maintaining thermodynamic consistency.
The acentric factor, while not explicitly reported for (E)-1-Phenyl-1-butene, can be estimated based on the critical properties and vapor pressure data. For similar aromatic alkene compounds, acentric factors typically range from 0.2 to 0.4, reflecting the deviation from spherical molecular geometry due to the aromatic ring and alkyl substituents. This parameter is crucial for accurate vapor pressure predictions using equations of state such as the Peng-Robinson or Soave-Redlich-Kwong equations.